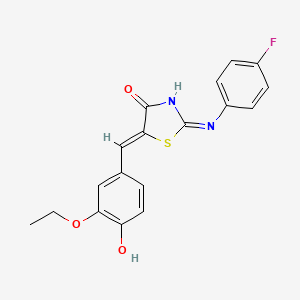
N-(2-methoxybenzyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-9H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-methoxybenzyl group at the nitrogen atom. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: N-(2-methoxybenzyl)-9H-purin-6-amine can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: The compound can also undergo reduction reactions. For example, the nitro group in a related compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions. The methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-methoxybenzyl)-9H-purin-6-amine is studied for its potential as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its interactions with enzymes and receptors. It serves as a model compound to study the binding affinity and specificity of purine derivatives to various biological targets.
Medicine: this compound has potential therapeutic applications. It is explored for its antiviral, anticancer, and anti-inflammatory properties. Researchers are particularly interested in its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to therapeutic effects in diseases such as cancer or viral infections.
相似化合物的比较
N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A potent hallucinogen with a similar methoxybenzyl group.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another hallucinogenic compound with structural similarities.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): A related compound with psychoactive properties.
Uniqueness: N-(2-methoxybenzyl)-9H-purin-6-amine is unique due to its purine ring system, which distinguishes it from the phenethylamine derivatives mentioned above. This structural difference imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for research and development.
属性
CAS 编号 |
75737-41-6 |
|---|---|
分子式 |
C13H13N5O |
分子量 |
255.28 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |
InChI 键 |
STWJKIOLMNHFIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12132075.png)
![1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132076.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12132084.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12132093.png)

![(5Z)-2-(3-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132106.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12132114.png)
![Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132122.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12132124.png)
![2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132127.png)
![N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132136.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B12132139.png)
